

Application Note: Utilizing CRISPR/Cas9 to Model Rezatapopt Response in Isogenic Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rezatapopt*

Cat. No.: *B12378407*

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Rezatapopt** (PC14586) is a first-in-class, orally available small molecule designed to selectively reactivate the p53 tumor suppressor protein carrying the Y220C mutation.[1][2] The TP53 Y220C mutation is a hotspot mutation found in approximately 1% of all solid tumors, creating a druggable surface pocket that leads to protein destabilization and loss of function.[1][3] **Rezatapopt** binds to this pocket, stabilizing the p53-Y220C mutant protein and restoring its wild-type, tumor-suppressive transcriptional activities.[4] Preclinical and clinical studies have demonstrated its potential in treating various solid tumors harboring this specific mutation.

To accurately study the cellular response to **Rezatapopt** and dissect its precise mechanism of action, it is crucial to use cellular models that isolate the effect of the target mutation from other genetic variations. Isogenic cell lines, which share an identical genetic background except for the specific mutation of interest, provide a powerful system for such investigations. The CRISPR/Cas9 gene-editing platform enables the precise introduction of the TP53 Y220C mutation into a wild-type parental cell line, creating the ideal isogenic pair for comparative studies.

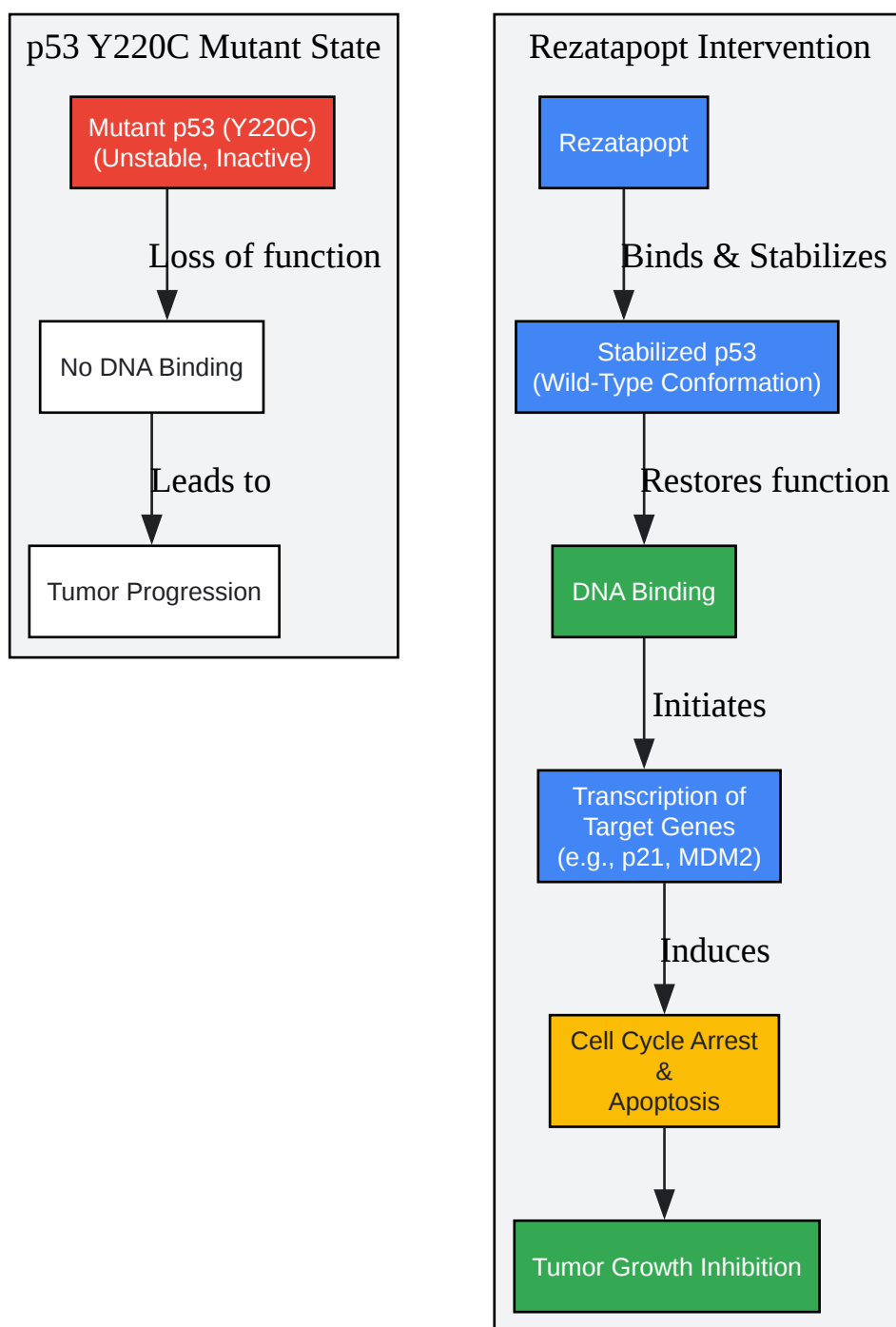
This document provides detailed protocols for generating TP53 Y220C isogenic cell lines using CRISPR/Cas9, characterizing the cellular response to **Rezatapopt**, and employing CRISPR screens to identify potential mechanisms of resistance.

Rezatapopt's Mechanism of Action

The Y220C mutation in the p53 DNA-binding domain creates a small, thermally unstable crevice on the protein surface, leading to its denaturation and inability to bind DNA effectively.

Rezatapopt is specifically designed to fit into this crevice, acting as a molecular chaperone.

This binding stabilizes the mutant p53 protein, refolding it into its wild-type conformation. Once its structure is restored, the reactivated p53 can bind to DNA response elements and initiate the transcription of target genes, such as CDKN1A (encoding p21) and MDM2. The upregulation of these genes leads to cell cycle arrest and apoptosis in tumor cells, thereby inhibiting tumor growth.

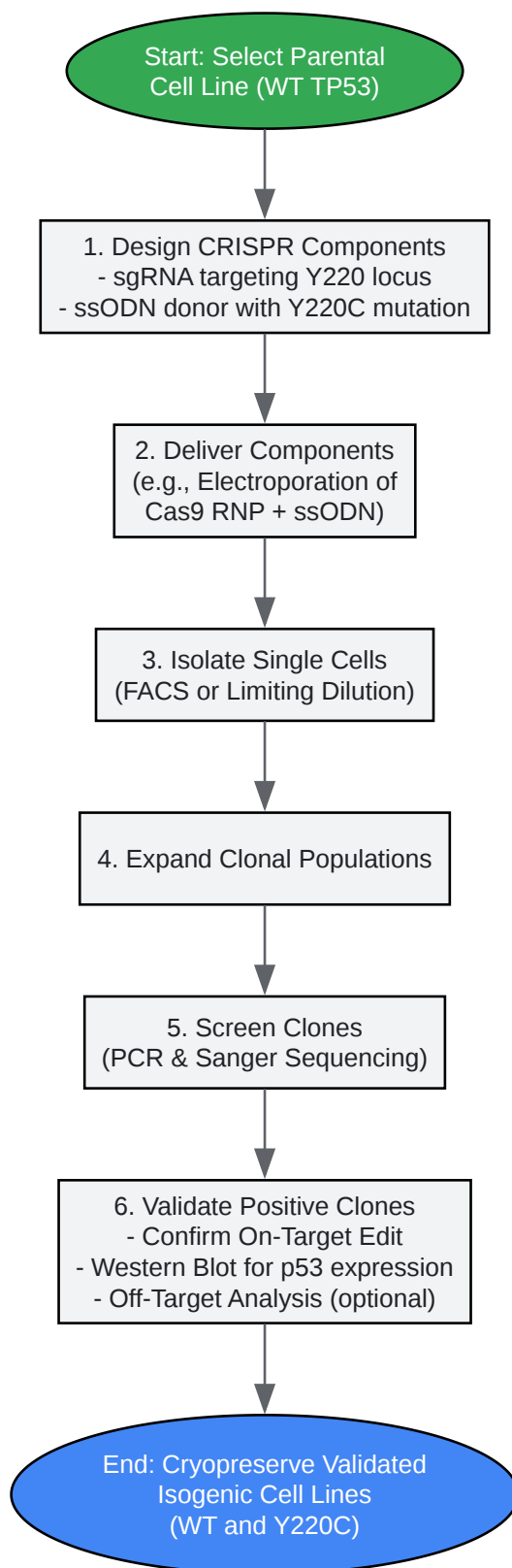


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Caption: Rezatapopt signaling pathway. (Max-width: 760px)

Part 1: Protocol for Generating TP53 Y220C Isogenic Cell Lines

This protocol outlines the key steps for introducing the TP53 Y220C point mutation into a cancer cell line with wild-type TP53 using CRISPR/Cas9 technology.



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Caption: Workflow for CRISPR-based generation of isogenic cell lines. (Max-width: 760px)

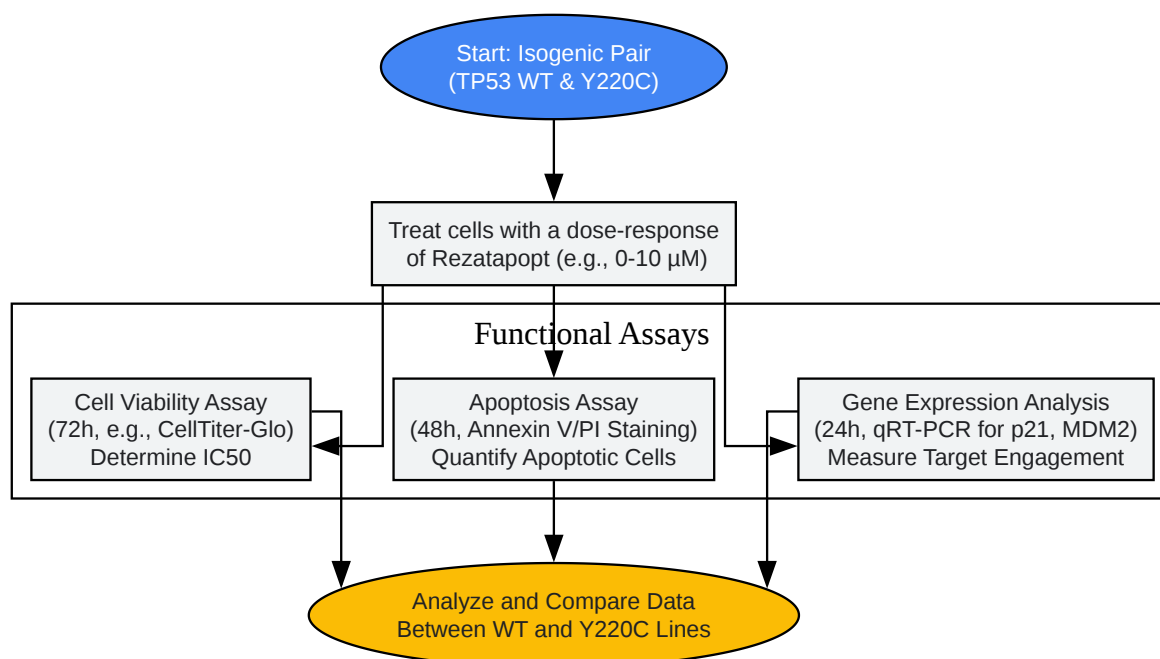
Methodology

- Cell Line Selection & Culture:
 - Choose a human cancer cell line with a well-characterized wild-type TP53 status (e.g., A549, MCF7).
 - Culture cells in recommended media and conditions, ensuring they are healthy and in the logarithmic growth phase before transfection.
- Design of CRISPR Components:
 - sgRNA Design: Use a CRISPR design tool (e.g., CHOPCHOP, Benchling) to design several sgRNAs targeting the genomic region of TP53 exon 6 containing the Tyrosine 220 codon (TAT). Select sgRNAs with high on-target scores and low off-target predictions. The PAM sequence (NGG) for *Streptococcus pyogenes* Cas9 should be as close to the target site as possible.
 - Donor Template Design: Design a single-stranded oligodeoxynucleotide (ssODN) of approximately 100-200 nucleotides as the repair template. The ssODN should contain the desired Y220C mutation (TAT to TGT). Introduce silent mutations in the PAM sequence or sgRNA seed region to prevent re-cutting by Cas9 after successful editing. Center the desired mutation within the ssODN with homologous arms of 40-90 nucleotides on each side.
- Delivery of CRISPR Components:
 - The delivery of Cas9 protein pre-complexed with sgRNA (ribonucleoprotein, RNP) along with the ssODN donor is recommended for its high efficiency and reduced off-target effects.
 - RNP Assembly: Incubate purified Cas9 nuclease with the synthetic sgRNA at a 1:1.2 molar ratio for 10-15 minutes at room temperature.

- Electroporation: Resuspend 1×10^6 cells in a nucleofection buffer. Mix the cells with the pre-assembled RNP complex and the ssODN donor. Electroporate using a system like the Amaxa Nucleofector with a cell-line-specific program.
- Immediately transfer cells to pre-warmed culture dishes with fresh media.
- Clonal Selection and Expansion:
 - 48-72 hours post-transfection, isolate single cells to generate clonal populations.
 - Fluorescence-Activated Cell Sorting (FACS): If a fluorescent marker was co-transfected, use FACS to sort single cells into individual wells of a 96-well plate.
 - Limiting Dilution: Serially dilute the cell suspension to a concentration of ~ 0.5 cells per 100 μL and plate into 96-well plates.
 - Allow single-cell colonies to grow for 2-4 weeks, monitoring for colony formation.
- Screening and Validation:
 - When colonies are sufficiently large, harvest a portion for genomic DNA extraction, leaving the rest to expand.
 - PCR and Sanger Sequencing: Amplify the targeted region of TP53 from the genomic DNA. Sequence the PCR product to identify clones containing the heterozygous or homozygous Y220C mutation.
 - Western Blot: Validate that the edited clones express the full-length p53 protein.
 - Off-Target Analysis (Recommended): Sequence the top predicted off-target sites to ensure no unintended mutations were introduced.
 - Cryopreservation: Expand the validated homozygous Y220C clone and the parental (wild-type) clone and create master and working cell banks.

Part 2: Protocols for Characterizing Rezatapopt Response

Once the isogenic cell lines (TP53 WT and TP53 Y220C) are established, they can be used to quantify the specific effects of **Rezatapopt**.



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Caption: Experimental workflow for characterizing **Rezatapopt** response. (Max-width: 760px)

Methodology

- Cell Viability Assay (IC50 Determination):
 - Seed 2,000-5,000 cells per well of a 96-well plate for both WT and Y220C lines. Allow cells to attach overnight.
 - Treat cells with a serial dilution of **Rezatapopt** (e.g., 10 μM down to 1 nM) and a vehicle control (e.g., 0.1% DMSO).
 - Incubate for 72 hours.
 - Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels.

- Normalize data to the vehicle control and plot a dose-response curve to calculate the IC50 value for each cell line.
- Apoptosis Assay (Annexin V/PI Staining):
 - Seed 1×10^5 cells per well in a 6-well plate. Allow to attach overnight.
 - Treat cells with **Rezatapopt** at 1x and 5x the determined IC50 value for the Y220C line, alongside a vehicle control.
 - Incubate for 48 hours.
 - Harvest both adherent and floating cells.
 - Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
 - Analyze the cell population by flow cytometry. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
- Target Gene Expression Analysis (qRT-PCR):
 - Seed 1×10^5 cells per well in a 6-well plate and allow to attach overnight.
 - Treat cells with **Rezatapopt** at the IC50 concentration for 24 hours.
 - Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
 - Synthesize cDNA using a reverse transcription kit.
 - Perform quantitative real-time PCR (qRT-PCR) using primers for TP53 target genes (CDKN1A, MDM2) and a housekeeping gene (GAPDH, ACTB).
 - Calculate the relative fold change in gene expression using the $\Delta\Delta C_t$ method.

Data Presentation: Expected Outcomes & Clinical Data

The following tables summarize representative data from experiments using isogenic lines and published clinical trial results for **Rezatapopt**.

Table 1: Representative Data from Isogenic Cell Line Characterization

Assay	Cell Line	Rezatapopt Treatment	Result
Cell Viability	TP53 WT	Dose-Response	IC50 > 10 μ M
	TP53 Y220C	Dose-Response	IC50 = 0.5 μ M
Apoptosis	TP53 WT	1 μ M	< 5% Apoptotic Cells
	TP53 Y220C	1 μ M	45% Apoptotic Cells
Gene Expression (CDKN1A Fold Change)	TP53 WT	1 μ M	No significant change
	TP53 Y220C	1 μ M	15-fold increase
Gene Expression	TP53 WT	1 μ M	No significant change

| (MDM2 Fold Change) | TP53 Y220C | 1 μ M | 10-fold increase |

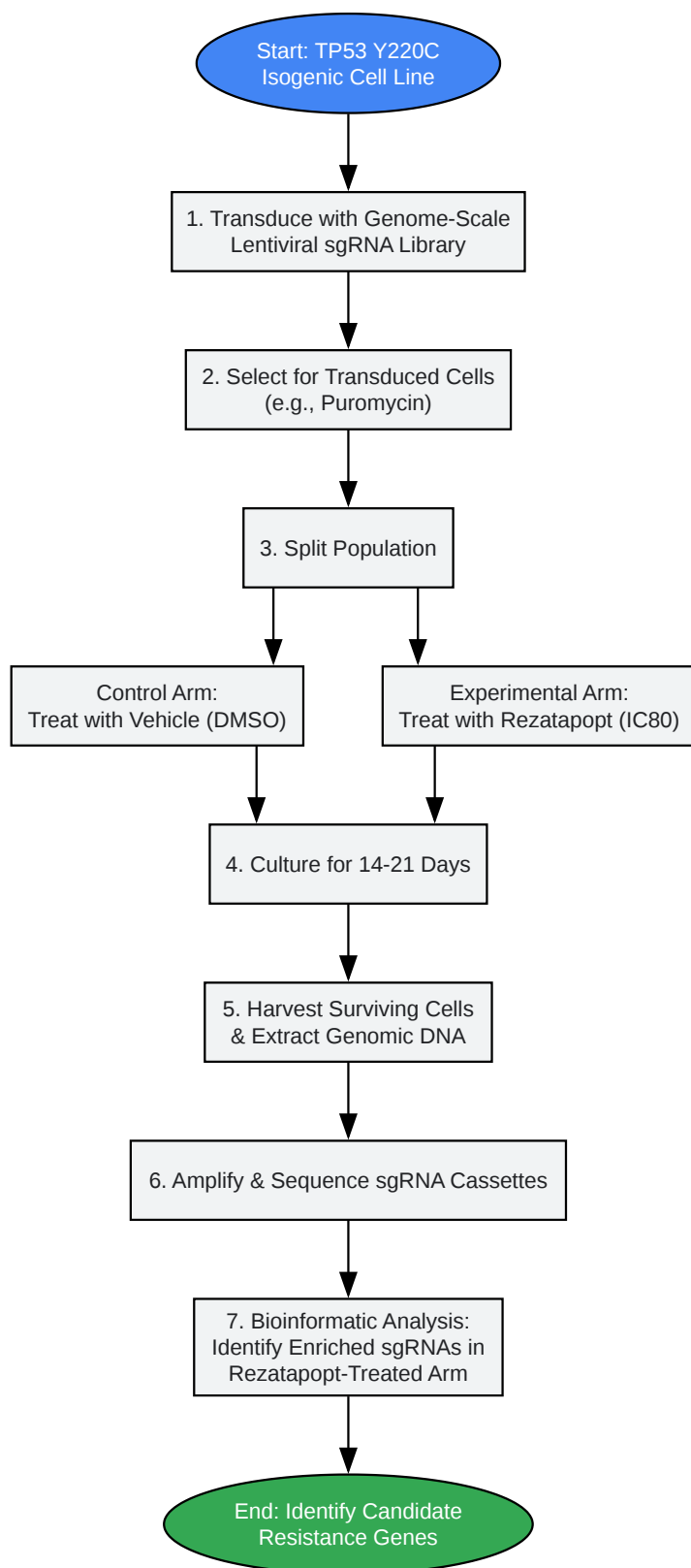
Table 2: Summary of Interim Phase 2 PYNNACLE Clinical Trial Data

Tumor Type	Number of Patients (n)	Overall Response Rate (ORR)*	Notes
All Patients	97	33%	Across 8 tumor types.
Ovarian Cancer	44	43%	Includes 1 confirmed complete response.
Breast Cancer	11	18%	-
Endometrial Cancer	5	60%	Includes 1 unconfirmed partial response.
Lung Cancer	18	22%	Includes 3 unconfirmed partial responses.
Other Solid Tumors	19	21%	-

*Investigator-assessed, includes confirmed and unconfirmed responses as of data cut-off August 4, 2025.

Part 3: Advanced Application - CRISPR Screen for Resistance Mechanisms

Genome-wide CRISPR-Cas9 knockout screens can be used in the TP53 Y220C isogenic cell line to identify genes whose loss confers resistance to **Rezatapopt**.



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Caption: Workflow for a genome-wide CRISPR knockout resistance screen. (Max-width: 760px)

High-Level Protocol

- **Library Transduction:** Transduce the TP53 Y220C cell line with a genome-scale lentiviral sgRNA library at a low multiplicity of infection ($\text{MOI} < 0.3$) to ensure most cells receive only one sgRNA.
- **Drug Selection:** After an initial selection period (e.g., with puromycin) to eliminate non-transduced cells, split the cell population. Treat one arm with a high concentration of **Rezatapopt** (e.g., IC80) and the other with a vehicle control.
- **Cell Culture:** Culture the cells for several passages, maintaining drug pressure in the treatment arm.
- **Genomic DNA Analysis:** Harvest the surviving cells from both arms. Extract genomic DNA, and use PCR to amplify the integrated sgRNA sequences.
- **Next-Generation Sequencing:** Use next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in the final populations.
- **Data Analysis:** Identify sgRNAs that are significantly enriched in the **Rezatapopt**-treated population compared to the control population. The genes targeted by these sgRNAs are candidate resistance genes.

Conclusion The combination of CRISPR/Cas9-mediated gene editing and isogenic cell line models provides a robust and precise platform for preclinical investigation of targeted therapies like **Rezatapopt**. These methodologies allow researchers to confirm the on-target activity of the drug, quantify its downstream functional effects, and proactively explore potential mechanisms of acquired resistance. The data generated from these models are invaluable for validating therapeutic potential, identifying predictive biomarkers, and guiding the development of combination strategies to improve patient outcomes.

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- To cite this document: BenchChem. [Application Note: Utilizing CRISPR/Cas9 to Model Rezatapopt Response in Isogenic Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378407#using-crispr-to-model-rezatapopt-response-in-isogenic-cell-lines]

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